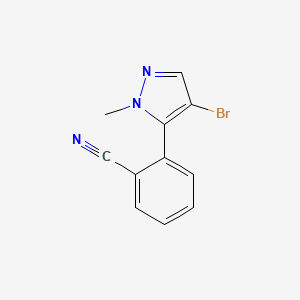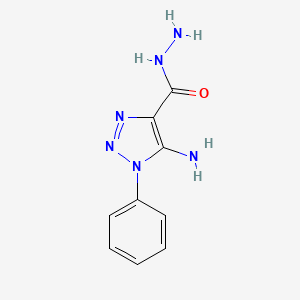
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline: is an organic compound that features a tert-butyldimethylsilyl-protected hydroxyl group and an iodine atom attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group, followed by iodination of the aniline ring. One common method includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Iodination: The protected compound is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide or potassium iodide in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to yield the free hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used for substitution reactions.
Deprotection: Reagents like tetrabutylammonium fluoride or hydrochloric acid can be used to remove the tert-butyldimethylsilyl group.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or organometallic derivatives can be formed.
Deprotected Aniline: Removal of the tert-butyldimethylsilyl group yields 4-hydroxymethyl-3-iodoaniline.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Potential use in the synthesis of drug candidates due to its unique reactivity and functional groups.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The iodine atom acts as a leaving group, allowing nucleophiles to attack the aniline ring.
Deprotection: The tert-butyldimethylsilyl group is cleaved under acidic or fluoride ion conditions, revealing the hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness:
- Iodine Substitution: The presence of the iodine atom in 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline makes it particularly reactive in nucleophilic substitution reactions, distinguishing it from other similar compounds.
- Functional Group Protection: The tert-butyldimethylsilyl group provides stability to the hydroxyl group, allowing for selective reactions at other sites on the molecule.
Eigenschaften
Molekularformel |
C13H22INOSi |
|---|---|
Molekulargewicht |
363.31 g/mol |
IUPAC-Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-iodoaniline |
InChI |
InChI=1S/C13H22INOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(15)8-12(10)14/h6-8H,9,15H2,1-5H3 |
InChI-Schlüssel |
YHBSMOLLGXDWNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


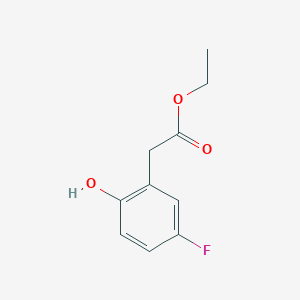
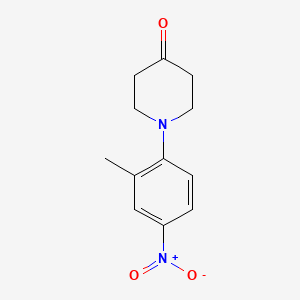
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)
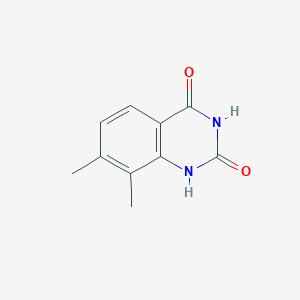

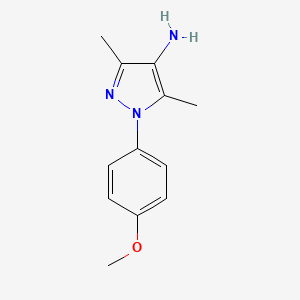

![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)
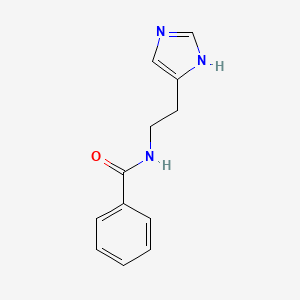
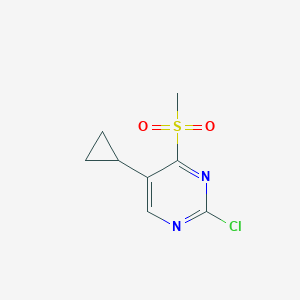
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)

